2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-5-8-17-9-10(4-6-14)12(16-17)11-3-1-2-7-15-11/h1-3,7,9H,4-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXGPWZGJBGFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine, with the molecular formula and a molecular weight of 234.27 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of a pyridine derivative with a fluoroethyl-substituted pyrazole. Reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product, which can be purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoroethyl group and the pyrazole ring are critical for binding to these targets, thereby modulating their activity. This interaction may lead to significant biological effects, such as inhibition of specific enzyme pathways or receptor signaling.
Enzyme Inhibition
Research indicates that similar compounds within the pyrazole class exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2. For instance, derivatives of pyrazol-based compounds have demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, suggesting a potential role in cancer therapy .
Table 1: CDK Inhibitory Activity of Pyrazole Derivatives
| Compound Name | CDK Inhibition Ki (µM) | Antiproliferative Activity (GI50 µM) |
|---|---|---|
| 15 | 0.005 | 0.127 - 0.560 |
| 2-(Fluoroethyl Pyrazole) | TBD | TBD |
Note: TBD = To Be Determined
Case Studies
A notable study evaluated the biological activity of a series of pyrazole derivatives, including those similar to this compound. The findings revealed that these compounds could significantly reduce cell proliferation in ovarian cancer cells by inducing apoptosis and cell cycle arrest at the S and G2/M phases .
Applications in Research
The compound is being explored for various applications in scientific research:
- Cancer Research : Due to its potential as a CDK inhibitor, it is being studied for its effects on cancer cell proliferation.
- Enzyme Studies : It serves as a tool for investigating enzyme interactions and receptor binding mechanisms.
- Material Science : Its unique chemical structure may allow for the development of advanced materials with specific properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
